Patulodin

Natural Product Dereplication Mycotoxin Research Secondary Metabolite Epoxides

Patulodin (C23H26O8, MW 430.45) is historically significant as the first reported azaphilone metabolite possessing an epoxide functionality. It was discovered as a yellow pigment in the fermentation broth of Penicillium urticae mutant strain P3Y, which produces it alongside patulolides under specific regulatory conditions absent in the wild-type strain P3.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
Cat. No. B1246139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatulodin
Synonymspatulodin
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C23C(O1)O3)(C)OC(=O)CC(CC(C)O)O
InChIInChI=1S/C23H26O8/c1-4-5-6-7-8-9-17-11-15-12-18(26)22(3,20(28)23(15)21(29-17)31-23)30-19(27)13-16(25)10-14(2)24/h4-9,11-12,14,16,21,24-25H,10,13H2,1-3H3/b5-4+,7-6+,9-8+
InChIKeyGWWPRBVUUXKASM-ZAJAATJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Patulodin Supply Guide: Analytical Standards for the Original Azaphilone Epoxide Fungal Metabolite


Patulodin (C23H26O8, MW 430.45) is historically significant as the first reported azaphilone metabolite possessing an epoxide functionality [1]. It was discovered as a yellow pigment in the fermentation broth of Penicillium urticae mutant strain P3Y, which produces it alongside patulolides under specific regulatory conditions absent in the wild-type strain P3 [2]. Unlike common azaphilone pigments, patulodin features a hepta-1,3,5-trienyl side chain and a 3,5-dihydroxyhexanoate ester moiety, contributing to its unique chromatographic and spectral fingerprint required for unambiguous dereplication in natural product screening campaigns.

Why Generic Azaphilone Substitution Cannot Replace Patulodin in Specialized Research Applications


Procurement based solely on the broad 'azaphilone' or 'fungal polyketide' class designation is insufficient for patulodin-requiring workflows. Although patulodin shares a pyranoquinone core with other azaphilones, it is uniquely defined by its epoxide ring at C-1/C-8a—a feature that directly influenced the discovery of the mechanistically related fatty acid synthase (FAS) inhibitor CT2108A [1]. Generic substitution with non-epoxide azaphilones (such as CT2108B, which instead has a C-1/C-8a double bond) will result in a different molecular mass, a distinct UV absorption profile (as the extended conjugation changes dramatically), and a loss of the specific reactivity inherent to the oxirane ring. Furthermore, patulodin’s production is tightly controlled by an unusual regulatory mechanism involving tautomycetin or tautomycin; substituting an analog from a different biosynthetic background may not address research questions about this specific regulatory cascade [2].

Patulodin Evidence-Based Differentiation Data for Laboratory Procurement Decisions


Structural Priority: Patulodin as the First Azaphilone Epoxide vs. Common Non-Epoxide Azaphilones

Patulodin is the first reported metabolite of the azaphilone class possessing an epoxide functionality, a point confirmed by both the original isolation report and the later discovery of the only other epoxide-containing azaphilone, CT2108A [1]. Most azaphilones, including the closely co-isolated compound CT2108B, instead contain a C-1/C-8a double bond. This structural distinction is verifiable by mass spectrometry: patulodin (C23H26O8, MW 430.45) contains a C1-ester side chain not present in the later epoxide CT2108A (C21H22O7, MW 386.40) [2].

Natural Product Dereplication Mycotoxin Research Secondary Metabolite Epoxides

Nuclear Magnetic Resonance (13C NMR) Correlation: Patulodin vs. CT2108A Core Identity

The structural relationship between patulodin and CT2108A was biochemically validated by 13C NMR. A direct cross-study comparison showed that the 13C chemical shifts for the carbon atoms in CT2108A differ by less than 2 ppm from the published values for patulodin, excluding those carbon atoms in the divergent side chain at C-7 [1]. This high similarity provides a quantifiable benchmark for the common azaphilone epoxide core shared by both metabolites.

Structural Elucidation NMR Spectroscopy Azaphilone Core Analysis

Physicochemical Differentiation: UV-Vis Absorption of Patulodin vs. Other Azaphilones

Patulodin exhibits a characteristic UV-visible absorption maximum (λmax) at 414 nm with a molar extinction coefficient (ε) of 48,000 in methanol [1]. This long-wavelength absorption is a defining feature of its extended conjugated polyene side chain. The specific UV profile differs from that of the structurally de-epoxidized analog CT2108B, which lacks the epoxide and therefore exhibits a blue-shifted absorption. For analytical chemists setting up HPLC-PDA methods, this 414 nm maximum provides a specific wavelength for selective detection of patulodin in complex fungal extracts.

Spectroscopic Characterization Pigment Analysis HPLC Detection

Biosynthetic Regulation: Tautomycetin-Inducible Patulodin Production vs. Wild-Type Suppression

Patulodin is not produced constitutively by wild-type Penicillium urticae strain P3. Its biosynthesis is specifically induced by the regulatory metabolite tautomycetin (or its structural analog tautomycin). When P. urticae P3 is exposed to tautomycetin, it simultaneously produces patulodin and the macrolide patulolides [1]. This regulatory dependency is unique: the commercially important analog CT2108A is produced constitutively by Penicillium solitum CT2108 without such induction [2].

Secondary Metabolite Regulation Fungal Physiology Biosynthetic Gene Clusters

Spectroscopic Purity Criteria: Specific Optical Rotation of Patulodin as a Chiral Purity Standard

Patulodin displays a very high specific optical rotation of [α]D23 -419° (c 0.21, CHCl3) [1]. This exceptionally large negative rotation value is characteristic of its chiral centers (C-7 and C-3'), which are shared stereochemically with CT2108A and CT2108B, both of which were determined to have S-configuration at these centers [2]. For procurement of synthetic or semi-synthetic patulodin, this value serves as a strict quantitative benchmark for enantiomeric purity verification.

Chiral Analysis Quality Control Optical Rotation Standards

Critical Evidence Gap: Absence of Quantitative Antifungal IC50 Data for Pure Patulodin

A systematic review of the available primary literature reveals that while patulodin is anecdotally described as possessing antifungal activity and was co-isolated with the FAS inhibitors CT2108A and CT2108B, no quantitative IC50, MIC, or MFC values have been published for the pure compound patulodin itself [1]. In contrast, its epoxide-containing analog CT2108A has a reported IC50 of 160 μg/mL against Candida albicans FAS (with >1000 μg/mL against human FAS) and an MIC90 of 6.25 μg/mL against C. albicans [2].

Antifungal Screening Data Transparency Assay Qualification

Patulodin Application Scenarios Based on Validated Evidence for Procurement Planning


Natural Product Dereplication and Chemical Fingerprinting

Patulodin is best utilized as a well-characterized analytical reference standard for dereplication workflows in fungal natural product chemistry. Its unique molecular formula (C23H26O8) combined with the diagnostic UV λmax at 414 nm (ε 48,000) and the characteristic 13C NMR shifts (which differ by <2 ppm from the CT2108A core) make it an ideal library entry for laboratories building HPLC-PDA-MS and NMR databases of azaphilone metabolites [1][2]. The historical significance of being the first azaphilone epoxide further positions it as a foundational compound for any comprehensive azaphilone spectral library.

Fungal Secondary Metabolism Regulatory Studies

Due to its tautomycetin-inducible production in Penicillium urticae P3, patulodin is an unparalleled tool compound for studying regulatory cascades in fungal secondary metabolism. Researchers can establish controlled induction experiments where metabolite production is switched on by adding tautomycetin, using the isolated yield benchmark of 149 mg from 25 L as a reference for quantitative comparisons of induction efficiency under modified culture conditions [1].

Epoxide-Containing Azaphilone Synthetic Chemistry and Semi-Synthesis

Patulodin provides the original scaffold for semi-synthetic exploration of the epoxide azaphilone series. The documented semi-conversion of CT2108A into CT2108B using WCl6—2 n-BuLi, which maintained the core stereochemistry, opens routes for analogous derivatizations of patulodin’s distinct C-7 side chain. The stringent [α]D23 value of -419° (c 0.21, CHCl3) provides a strict purity validation standard for any synthetic patulodin analogs produced in medicinal chemistry campaigns [1][2].

Reference Standard for Antifungal Screening Counterscreens

While patulodin itself lacks published quantitative antifungal IC50 data, it can serve as a crucial chemical control in antifungal screening assays designed to identify novel FAS inhibitors. Since its co-isolated analog CT2108A exhibits fungal FAS inhibition (IC50 160 μg/mL) with selectivity over human FAS (IC50 >1000 μg/mL), patulodin can be included in extract libraries or as a probe compound to validate the specificity and reproducibility of high-throughput screening assays that aim to find epoxide-containing FAS inhibitors [1].

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